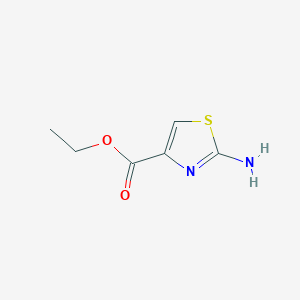

Ethyl 2-aminothiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | ethyl 2-aminothiazole-4-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202285 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-aminothiazole-4-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5398-36-7 | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminothiazole-4-carboxylate, a crucial intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanism, provides established experimental protocols, and presents quantitative data to facilitate reproducibility and optimization.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The primary and most widely employed method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, ethyl bromopyruvate serves as the α-haloketone, and thiourea functions as the thioamide component.

The mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the ethyl bromopyruvate that is bonded to the bromine atom. This results in the formation of an S-alkylated intermediate.

-

Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

This reaction pathway is highly efficient and is the basis for the various experimental protocols detailed in the following sections.

Visualization of the Hantzsch Synthesis Pathway

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for this compound.

Caption: Hantzsch synthesis of this compound.

Experimental Protocols

Several variations of the Hantzsch synthesis for this compound have been reported in the literature. Below are detailed methodologies for two common protocols.

Protocol 1: Reflux in Ethanol

This is a widely cited and robust method for the synthesis.

-

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Absolute Ethanol

-

2N Sodium Hydroxide (NaOH) solution

-

Water

-

-

Procedure:

-

A mixture of ethyl bromopyruvate (0.05 mol) and thiourea (0.10 mol) is prepared in absolute ethanol (53 mL).[4]

-

The reaction mixture is refluxed for 24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and concentrated to approximately half of its original volume under reduced pressure.[4]

-

The concentrated solution is then poured into water and the pH is adjusted to 10 with a 2N NaOH solution, which causes a light brown solid to precipitate.

-

The mixture is stirred for about 10 minutes.[4]

-

The solid product is collected by vacuum filtration, dried, and can be further purified by recrystallization from ethanol.[5]

-

Protocol 2: Stirring at Elevated Temperature

This protocol offers a shorter reaction time compared to the reflux method.

-

Materials:

-

Thiourea

-

Ethyl 3-bromopyruvate

-

Ethanol

-

Ice water

-

-

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[6]

-

The mixture is stirred at 70°C for 1 hour.[6]

-

After the reaction is complete, the mixture is cooled to room temperature.[6]

-

The cooled reaction mixture is then poured into ice water, leading to the precipitation of the product.[6]

-

The precipitate is collected by filtration and dried to yield the final product.[6]

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their outcomes.

| Reactants Ratio (Thiourea:Ethyl Bromopyruvate) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| 2:1 | Absolute Ethanol | Reflux | 24 | 68 | 176 | |

| 1.2:1 | Ethanol | 70 | 1 | 99-100 | 150-152, 162-165, 179-181 | [6] |

| 1.5:1 | Ethanol (99.9%) | Reflux | 24 | 70 | 175-177 | |

| 1:1.8 | Ethanol | Reflux | 3 | Not specified | Not specified | [7] |

| 2:1 (with FeSO₄ catalyst) | Ethanol | 60-80 | 11-13 | >80 | Not specified | [8] |

Note: The variations in melting points in some references may be due to the synthesis of different derivatives of the target compound.

Alternative Synthesis Routes

While the Hantzsch synthesis is predominant, other methods for preparing this compound exist. One such method involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst, such as FeSO₄·7H₂O.[8] This "one-pot" cyclization reaction is reported to have a high yield of over 80% and offers an alternative pathway that avoids the use of α-haloketones.[8]

Conclusion

The Hantzsch thiazole synthesis remains a reliable and efficient method for the production of this compound. The provided protocols and quantitative data offer a solid foundation for researchers to replicate and potentially optimize this important transformation. The choice of protocol may depend on the desired reaction time, scale, and available resources. The exploration of alternative routes, such as the one involving ethyl 2-azidoacrylate, demonstrates the ongoing efforts to develop more efficient and environmentally benign synthetic methodologies.

References

- 1. synarchive.com [synarchive.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. General Procedure for the Preparation of Ethyl-2-Aminothiazole-4-Carboxylate (3) [bio-protocol.org]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 8. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role as a synthetic intermediate for inhibitors of key signaling pathways implicated in oncology.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

Data Summary

A compilation of the quantitative physicochemical data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Melting Point | 177-181 °C | [1] |

| Boiling Point (Predicted) | 308.0 ± 15.0 °C | |

| pKa (Predicted) | 2.60 ± 0.10 | |

| LogP | 0.902 | |

| Solubility | Slightly soluble in DMSO and Methanol. |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined in this section.

Synthesis via Hantzsch Thiazole Synthesis

This compound can be synthesized via the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[2][3][4]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

2 M Sodium Hydroxide (NaOH) solution

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[1]

-

Heat the reaction mixture to reflux and maintain for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.[1]

-

After completion, allow the reaction mixture to cool to room temperature.[1]

-

Concentrate the mixture under reduced pressure to remove the ethanol.[1]

-

Pour the concentrated residue into ice-cold water.[1]

-

Basify the aqueous mixture to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[1]

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.[1][5]

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Thermometer

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[6]

Determination of Boiling Point (Thiele Tube Method)

For high-boiling solids, the boiling point can be determined using the Thiele tube method.

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with the high-boiling point liquid to a level above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the liquid, ensuring the rubber band is above the liquid level.[9]

-

Gently heat the side arm of the Thiele tube.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M Hydrochloric acid (HCl) solution

-

Standardized 0.1 M Sodium hydroxide (NaOH) solution

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[10]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Since this compound is a weak base, it will be titrated with a standardized solution of a strong acid (0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[10]

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.[11]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol

-

pH 7.4 phosphate buffer

Procedure:

-

Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by shaking them together and allowing the phases to separate.[12]

-

Prepare a stock solution of this compound in the pre-saturated buffer.

-

Add a known volume of the stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or test tube.[13]

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.[14]

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The concentration in the n-octanol phase can be determined by difference from the initial concentration in the aqueous phase.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm of the partition coefficient.

Role in Drug Development: Targeting Key Signaling Pathways

This compound is a crucial intermediate in the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Anaplastic Lymphoma Kinase (ALK) and Stearoyl-CoA Desaturase (SCD1) pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers. Aberrant ALK signaling activates downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion. This compound serves as a core scaffold for the development of potent and selective ALK inhibitors.

Stearoyl-CoA Desaturase (SCD1) Signaling Pathway

SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Upregulation of SCD1 is observed in many cancers and is associated with increased cell proliferation, survival, and drug resistance. The altered lipid composition affects membrane fluidity and signaling pathways, including the AKT pathway. This compound derivatives have been explored as potent SCD1 inhibitors.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties and the experimental methods for their determination is essential for the rational design and development of new drugs targeting critical disease pathways.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Ethyl 2-aminothiazole-4-carboxylate CAS 5398-36-7 properties

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 5398-36-7, is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of numerous bioactive molecules.[1] Its unique thiazole scaffold is a cornerstone in the development of various pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of its core properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[1][2] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 5398-36-7 | |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to yellowish tan powder | [1] |

| Melting Point | 177-181 °C | [1] |

| IUPAC Name | ethyl 2-amino-1,3-thiazole-4-carboxylate | [2] |

| SMILES String | CCOC(=O)c1csc(N)n1 | |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (or its equivalent) and a thiourea derivative.

General Synthesis Protocol

A widely cited method involves the reaction of ethyl 3-bromopyruvate with thiourea in an alcohol solvent.[3]

Experimental Protocol:

-

A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

-

The reaction mixture is stirred at 70°C for approximately 1 hour.[3]

-

Reaction completion is monitored using an appropriate technique (e.g., Thin-Layer Chromatography).

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice water, causing the product to precipitate.[3]

-

The resulting solid precipitate is collected by filtration and dried to yield this compound.[3]

A visual representation of this synthetic workflow is provided below.

Alternative Synthesis Method

An alternative "one-pot" cyclization method has been developed using ethyl 2-azidoacrylate and potassium thiocyanate with an inorganic salt catalyst like FeSO₄·7H₂O. This method is noted for its mild conditions and high yield.[4]

Characterization Protocols

The synthesized product is typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[5]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[2][5]

-

Melting Point Analysis: The melting point is a key indicator of purity.[1]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[1]

Applications in Research and Drug Development

This compound is a crucial building block in medicinal and agricultural chemistry due to the prevalence of the 2-aminothiazole moiety in biologically active compounds.[1][6]

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing molecules with a wide range of therapeutic activities, including:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds developed to combat bacterial and fungal infections.[1]

-

Anti-inflammatory and Analgesic Agents: Derivatives have shown potential in treating inflammation.[6]

-

Anticancer Agents: It is used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and stearoyl-CoA desaturase (SCD1) inhibitors for cancer treatment.[7]

-

Antiviral (Anti-HIV) and Anthelmintic Agents: The scaffold is valuable in the development of drugs targeting viruses and parasitic worms.[6]

-

-

Agricultural Chemicals: The compound is used in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to crop protection and improved agricultural output.[1]

The diverse applications stemming from this core chemical structure are illustrated in the diagram below.

Safety and Handling

Proper handling and storage are critical to ensure safety in the laboratory and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and protective clothing.[8][10] Avoid formation of dust and aerosols.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is between 0-8 °C.[1]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10][11] Wear a self-contained breathing apparatus if necessary.[1]

First-Aid Measures

-

In case of inhalation: Move the person to fresh air.[10]

-

In case of skin contact: Immediately wash off with plenty of water and soap.

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes.[8][10]

-

In case of ingestion: Rinse mouth with water. Do not induce vomiting.[8]

In all cases of exposure, seek medical attention if symptoms persist.[8]

Conclusion

This compound is a high-value chemical intermediate with significant and expanding roles in pharmaceutical and agricultural research. Its straightforward synthesis, coupled with the biological importance of the 2-aminothiazole core, ensures its continued relevance in the development of novel chemical entities. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. This compound - High purity | EN [georganics.sk]

- 10. echemi.com [echemi.com]

- 11. georganics.sk [georganics.sk]

An In-depth Technical Guide on the Molecular Structure and Bonding of Ethyl 2-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. A profound understanding of its molecular structure and bonding characteristics is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive analysis of the structural and electronic properties of this compound, supported by a compilation of spectroscopic data and detailed experimental protocols. While a definitive single-crystal X-ray structure for the parent molecule is not publicly available, this guide synthesizes existing data to offer a robust model of its molecular architecture.

Molecular Structure and Bonding

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position. The molecular formula is C₆H₈N₂O₂S.[1]

Structure:

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, confers significant chemical stability. The exocyclic amino group and the ethyl carboxylate substituent are key functional groups that dictate the molecule's chemical reactivity and biological activity. The lone pair of electrons on the amino nitrogen can participate in resonance with the thiazole ring, influencing the electron density distribution across the molecule. Similarly, the ester group is subject to delocalization.

Bonding:

The bonding within the thiazole ring is characterized by delocalized π-electrons, which is a hallmark of aromaticity. The carbon-sulfur and carbon-nitrogen bonds within the ring will exhibit partial double bond character. The exocyclic C-N bond of the amino group will also have some double bond character due to resonance. The ethyl carboxylate group features a planar ester linkage.

While precise, experimentally determined bond lengths and angles from X-ray crystallography are not available for the title compound, analysis of related 2-aminothiazole derivatives suggests a planar thiazole ring.[2][3] Intermolecular hydrogen bonding is expected to be a significant feature in the solid state, primarily involving the amino group and the carbonyl oxygen of the ester.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.4 | Singlet | 1H | Thiazole ring C5-H | [4] |

| 5.8 | Broad Singlet | 2H | -NH₂ | [4] |

| 4.32 | Quartet | 2H | -OCH₂CH₃ | [4] |

| 1.35 | Triplet | 3H | -OCH₂CH₃ | [4] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment | Reference |

| 167.8 | C=O (ester) | [4] |

| 161.5 | C2 (thiazole) | [4] |

| 148.2 | C4 (thiazole) | [4] |

| 116.7 | C5 (thiazole) | [4] |

| 61.3 | -OCH₂CH₃ | [4] |

| 15.2 | -OCH₂CH₃ | [4] |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3290 | Strong | N-H stretching (amine) | [4] |

| 1733 | Strong | C=O stretching (ester) | [4] |

| 1615 | Strong | C=N stretching (thiazole) | [4] |

| 1540 | Strong | C=C stretching (thiazole) | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[4][5][6]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (absolute)

-

2M Sodium Hydroxide (NaOH)

-

Ice

-

A mixture of ethyl bromopyruvate (1 mole equivalent) and thiourea (1.2-2 mole equivalents) in absolute ethanol is refluxed for 1 to 24 hours.[2][5][6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice-cold water.[2][6]

-

The solution is made alkaline (pH 10) by the addition of 2M NaOH, which results in the precipitation of the product.[5][6]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from ethanol.[6]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy [4]

-

Instrument: Bruker AM-400 (or equivalent) spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆).

-

Proton (¹H) NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Carbon (¹³C) NMR: Spectra are recorded at 100 MHz.

3.2.2. FT-IR Spectroscopy [4]

-

Instrument: Thermoscientific NICOLET IS10 (or equivalent) FT-IR spectrophotometer.

-

Sample Preparation: KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and characterization of this compound. The presented spectroscopic data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development. While the absence of a single-crystal X-ray structure necessitates a degree of inference regarding precise geometric parameters, the compiled information provides a robust and scientifically sound model of this important heterocyclic compound. Further investigation, particularly through crystallographic studies, would be beneficial to definitively elucidate the solid-state conformation and intermolecular interactions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-aminothiazole and 2-aminothiazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Procedure for the Preparation of Ethyl-2-Aminothiazole-4-Carboxylate (3) [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 2-aminothiazole-4-carboxylate for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of novel pharmaceuticals. A thorough understanding of its solubility characteristics in common laboratory solvents is critical for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and yield of downstream products. This technical guide provides a summary of the known qualitative solubility of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a logical workflow for solvent selection to aid in laboratory and process development activities.

Introduction

This compound (CAS No: 5398-36-7, Molecular Formula: C₆H₈N₂O₂S) is a heterocyclic compound widely utilized as a building block in medicinal chemistry. Its structure is a key component in various therapeutic agents, including antimicrobial and antifungal compounds. The efficiency of synthetic routes and the purity of the final active pharmaceutical ingredients (APIs) are heavily dependent on the physical properties of this intermediate, with solubility being a primary determinant.

This document serves as a core technical resource, consolidating available solubility information and providing standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 5398-36-7 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Appearance | White to pale yellow powder/crystalline solid |

| Melting Point | 177-181 °C |

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed literature. However, based on its use in synthesis and purification, a qualitative solubility profile has been compiled from various sources. This information is crucial for initial solvent screening.

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound in common laboratory solvents under typical conditions.

| Solvent | Solvent Type | Qualitative Solubility | Evidence/Application |

| Ethanol | Polar Protic | Soluble (especially when heated) | Commonly used as a reaction and recrystallization solvent.[1] |

| Methanol | Polar Protic | Slightly Soluble | Indicated as slightly soluble in chemical supplier data.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Indicated as slightly soluble in chemical supplier data.[2] |

| Ethyl Acetate | Polar Aprotic | Soluble (in the context of reaction workup) | Used as a solvent for extraction and chromatography in related syntheses.[1] |

| Water | Polar Protic | Insoluble/Slightly Soluble | Precipitation is induced by pouring ethanolic reaction mixtures into ice water.[2] |

| Hexane | Nonpolar | Poorly Soluble (but solubility increases with heat) | Used for extraction of related compounds from oils at elevated temperatures. |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to generate precise, application-specific solubility data, the following detailed protocol for the Isothermal Equilibrium Gravimetric Method is provided. This method is a reliable standard for determining the solubility of a solid compound in a liquid solvent.

Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is used to calculate the solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water/oil bath

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Calibrated volumetric pipettes and flasks

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Pre-weighed, clean, and dry evaporation dishes or vials

-

Drying oven or vacuum desiccator

Detailed Methodology

-

Preparation : Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Solvent Addition : Accurately add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.

-

Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection : Carefully draw a precise volume of the clear supernatant (e.g., 5.0 mL) using a calibrated pipette. To avoid disturbing the sediment, it is advisable to pre-warm the pipette tip to the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation : Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Drying to Constant Weight : Continue drying the residue until a constant weight is achieved (i.e., the difference between two consecutive weighings at a 1-hour interval is less than 0.2 mg).

-

Calculation : Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Experimental Workflow Diagram

Logical Framework for Solvent Selection

The choice of solvent is paramount for success in synthesis, purification, and analysis. The following diagram outlines a logical decision-making process for selecting an appropriate solvent system based on the intended application.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully published, a functional understanding of its behavior in common solvents can be derived from existing synthetic procedures. For applications requiring precise solubility values, the standardized experimental protocol provided herein offers a robust method for in-house determination. The logical workflows presented serve as a guide for rational solvent selection, enabling researchers and drug development professionals to streamline process development, enhance purification efficiency, and ensure the consistent quality of this vital chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 2-aminothiazole-4-carboxylate

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a crucial intermediate in the synthesis of a wide array of biologically active molecules, including various pharmaceuticals. Its stability under different stress conditions, particularly thermal stress, is a critical parameter for its synthesis, purification, storage, and application in drug development. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential thermal stability and degradation profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 177-181 °C | |

| Boiling Point | 308.0±15.0 °C (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol |

Predicted Thermal Stability and Degradation

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available, general knowledge of thiazole chemistry suggests that the thiazole ring itself is thermally stable.[2] However, the substituent groups, namely the amino and ethyl carboxylate groups, are more susceptible to thermal degradation.

Studies on other nitrogen-rich heterocyclic esters have shown that thermal decomposition in an inert atmosphere typically begins at temperatures above 250 °C.[3][4] The degradation often proceeds via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds.[3][4]

Predicted Thermal Degradation Profile:

-

Initial Degradation: The degradation is likely to initiate with the loss of the ethyl group from the ester, followed by decarboxylation.

-

Thiazole Ring Opening: At higher temperatures, the thiazole ring may undergo cleavage.

-

Formation of Volatile Products: The decomposition is expected to produce a variety of volatile products.

Due to the lack of experimental data, a quantitative summary of thermal degradation is not possible at this time.

Predicted Degradation Pathway

A hypothetical thermal degradation pathway for this compound is proposed in the diagram below. This pathway is based on common fragmentation patterns of similar organic molecules.

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

The following are detailed, standardized methodologies for conducting thermal analysis of a solid compound like this compound.

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen (or air for oxidative degradation studies) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

5.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected melting and decomposition range (e.g., 350 °C).

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition. The onset temperature, peak temperature, and enthalpy of transitions are determined.

Below is a workflow diagram illustrating the process of thermal analysis.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Work

This guide provides a predictive overview of the thermal stability and degradation of this compound based on the behavior of analogous compounds. The thiazole ring is expected to be relatively stable, with degradation likely initiated at the ester and amino functional groups.

To provide a definitive and quantitative understanding, experimental studies employing techniques such as TGA, DSC, and TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are essential. Such studies would enable the precise determination of decomposition temperatures, identification of degradation products, and elucidation of the exact degradation mechanism. This information would be invaluable for the safe and effective use of this compound in research and drug development.

References

- 1. This compound | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 2-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.30 | s | 1H | - | H-5 (thiazole ring) |

| 7.05 | br s | 2H | - | -NH₂ |

| 4.25 | q | 2H | 7.1 | -O-CH₂-CH₃ |

| 1.30 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (ester) |

| 161.5 | C-2 (thiazole ring, C-NH₂) |

| 145.0 | C-4 (thiazole ring, C-COOEt) |

| 115.5 | C-5 (thiazole ring, C-H) |

| 60.5 | -O-CH₂-CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 - 3280 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 | Medium | C-H stretching (aromatic) |

| 2980 | Medium | C-H stretching (aliphatic) |

| 1715 | Strong | C=O stretching (ester) |

| 1630 | Strong | N-H bending (scissoring) of -NH₂ |

| 1580 | Medium | C=N stretching (thiazole ring) |

| 1520 | Medium | C=C stretching (thiazole ring) |

| 1240 | Strong | C-O stretching (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 127 | [M - OEt]⁺ |

| 100 | [M - COOEt]⁺ |

| 83 | [C₃H₃N₂S]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A mixture of ethyl bromopyruvate (10 mmol) and thiourea (12 mmol) in 20 mL of ethanol is refluxed for 1-2 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound as an off-white solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions is recorded to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the synthesis and the logical workflow for the spectroscopic analysis of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

2-Aminothiazole Derivatives: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic structure that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its inherent versatility, arising from multiple sites for chemical modification, has established it as a cornerstone in medicinal chemistry. This technical guide provides a comprehensive literature review of 2-aminothiazole derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. It is designed to serve as a detailed resource, presenting quantitative biological data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery.

Synthetic Methodologies: The Hantzsch Synthesis

The most prevalent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The process is known for its efficiency and the ability to introduce a wide range of substituents onto the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazoles

This protocol outlines a general procedure for the Hantzsch synthesis.

Materials:

-

α-Haloketone (e.g., phenacyl bromide)

-

Thiourea or substituted thiourea

-

Ethanol (or other suitable solvent)

-

Reflux apparatus

-

Thin-Layer Chromatography (TLC) supplies

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

The mixture is then heated to reflux and stirred.

-

The progress of the reaction is monitored by TLC until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold ethanol or water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[1][5][6] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression and apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [7] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [8] |

| Thiohydantoin-triazole conjugate 9b | HepG2 (Liver) | 10.30 ± 0.21 µM | [9] |

| Thiohydantoin-triazole conjugate 9b | HT-29 (Colon) | 13.73 ± 0.10 µM | [9] |

| Thiohydantoin-triazole conjugate 9b | MCF-7 (Breast) | 7.85 ± 0.05 µM | [9] |

| Compound 21 (Dasatinib analog) | K563 (Leukemia) | 16.3 µM | [1][5] |

| Compounds 23 & 24 | HepG2 (Liver) | 0.51 mM & 0.57 mM | [1][5] |

| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [1][5] |

| Ethyl 2-substituted-aminothiazole-4-carboxylate (Compound 13) | RPMI-8226 (Leukemia) | 0.08 µM | [1] |

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatile nature allows for structural modifications that can be fine-tuned to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.

I. Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1][4] The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, as well as their capacity to induce apoptosis and cell cycle arrest.[1][5]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |

| Kinase Inhibitors | ||||

| Dasatinib | Multi-kinase inhibitor | Various | nM range | [1] |

| Alpelisib | PI3Kα inhibitor | Breast Cancer | nM range | [6] |

| Unnamed Analog | VEGFR-2 inhibitor | - | 0.40 ± 0.04 µM | [4] |

| Compound 4a | VEGFR-2 inhibitor | MCF-7 (Breast) | 3.84 µM | [7][8] |

| Compound 4a | VEGFR-2 inhibitor | HCT-116 (Colon) | 5.61 µM | [7][8] |

| Compound 4a | VEGFR-2 inhibitor | HEPG-2 (Liver) | 7.92 µM | [7][8] |

| Compound 11 | VEGFR-2 inhibitor | Various | 0.19 µM | [9] |

| Analogue 38 | CDK2 inhibitor | - | 21.7 nM | [10] |

| Compound 17b | - | MCF-7 (Breast) | 1.86 µM | [11] |

| Cytotoxic Agents | ||||

| Compound 20 | - | H1299 (Lung) | 4.89 µM | [4] |

| Compound 20 | - | SHG-44 (Glioma) | 4.03 µM | [4] |

| Compound 28 | - | HT29 (Colon) | 0.63 µM | [4] |

| Compound 28 | - | HeLa (Cervical) | 6.05 µM | [4] |

| Compound 10 | - | HT29 (Colon) | 2.01 µM | [4] |

| Compound 23 | - | HepG2 (Liver) | 0.51 mM | [4] |

| Compound 24 | - | HepG2 (Liver) | 0.57 mM | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death.

Caption: Induction of apoptosis by 2-aminothiazole derivatives.

Many 2-aminothiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for signal transduction pathways that control cell growth, proliferation, and survival.

Caption: Inhibition of kinase signaling by 2-aminothiazoles.

II. Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component in a number of antimicrobial agents.[12][13][14] These compounds have shown efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of 2-aminothiazole derivatives is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | S. aureus 29213 | 2-128 (µM) | [12] |

| Piperazinyl derivative 121d | E. coli | 2-128 (µM) | [12] |

| Thiazolyl-thiourea derivative | S. aureus | 4-16 | [12] |

| Thiazolyl-thiourea derivative | S. epidermidis | 4-16 | [12] |

| Compound NS-5 | B. subtilis | 17 (mm zone) | [13] |

| Compound NS-5 | E. coli | 20 (mm zone) | [13] |

| Compound NS-8 | B. subtilis | 18 (mm zone) | [13] |

| Compound NS-8 | E. coli | 20 (mm zone) | [13] |

| Compound 8 | En. cloacae | - | [15] |

III. Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[3][16][17][18]

Caption: General workflow for Hantzsch thiazole synthesis.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

5% Sodium carbonate solution (or other base)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1-1.5 equivalents) in ethanol.[17][18]

-

Heat the reaction mixture to reflux for a specified time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[17][18]

-

After completion, cool the reaction mixture to room temperature.[17][18]

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[17][18]

-

Collect the solid precipitate by vacuum filtration and wash with cold water.[17][18]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[5]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

-

Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][19]

Procedure:

-

Prepare serial two-fold dilutions of the 2-aminothiazole compounds in a liquid growth medium in a 96-well microtiter plate.[5]

-

Prepare a standardized inoculum of the test microorganism.[5]

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

IV. Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers, facilitating the rational design, synthesis, and evaluation of novel 2-aminothiazole-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. benchchem.com [benchchem.com]

- 19. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

An In-depth Technical Guide to the Nucleophilic and Electrophilic Sites of Ethyl 2-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its reactivity is governed by a delicate interplay of nucleophilic and electrophilic centers within its structure. This technical guide provides a comprehensive analysis of these reactive sites, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and logical relationships. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the design and development of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. This compound, in particular, offers multiple points for chemical modification, making it an attractive starting material for generating diverse compound libraries. This guide will systematically explore the nucleophilic and electrophilic characteristics of this molecule, providing a foundational understanding for researchers engaged in its synthetic manipulation.

Analysis of Nucleophilic and Electrophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The key nucleophilic and electrophilic sites are illustrated below and discussed in detail.

Nucleophilic Sites

The primary centers of nucleophilicity are the exocyclic amino group and the C5 position of the thiazole ring.

-

Exocyclic Amino Group (N-2): The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile. This site readily participates in reactions with a variety of electrophiles. However, its nucleophilicity is somewhat attenuated due to the electron-withdrawing nature of the thiazole ring and its participation in amine-imine tautomerism.[1]

-

C5 Position of the Thiazole Ring: The C5 carbon atom is activated towards electrophilic attack due to the electron-donating effect of the adjacent amino group. This makes it a key site for electrophilic aromatic substitution reactions.

Electrophilic Sites

The principal electrophilic centers are the carbonyl carbon of the ester group and, to a lesser extent, the C2 carbon of the thiazole ring.

-

Carbonyl Carbon of the Ester Group (C=O): The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, leading to reactions such as hydrolysis, aminolysis, and hydrazinolysis.

-

C2 Position of the Thiazole Ring: The C2 carbon, bonded to two electronegative nitrogen and sulfur atoms, exhibits some electrophilic character and can be involved in certain nucleophilic substitution reactions, particularly after derivatization of the amino group.

Quantitative Reactivity Data

| Parameter | Value | Method | Reference |

| Predicted pKa | 2.60 ± 0.10 | Computational Prediction | ChemicalBook |

The predicted pKa value suggests that the molecule is weakly basic. The protonation is expected to occur at the endocyclic nitrogen atom of the thiazole ring.

Key Reactions and Experimental Protocols

The following sections detail common reactions that exploit the nucleophilic and electrophilic nature of this compound, complete with exemplary experimental protocols.

Reactions at the Nucleophilic Amino Group

The reaction of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for further synthetic transformations.

-

Experimental Protocol:

-

Dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

-

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

-